Phenol, 4-amino-2,6-bis(1-pyrrolidinylmethyl)-, hydrochloride

Catalog No.
S12991877
CAS No.
85236-52-8
M.F
C16H26ClN3O
M. Wt
311.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenol, 4-amino-2,6-bis(1-pyrrolidinylmethyl)-, hy...

CAS Number

85236-52-8

Product Name

Phenol, 4-amino-2,6-bis(1-pyrrolidinylmethyl)-, hydrochloride

IUPAC Name

4-amino-2,6-bis(pyrrolidin-1-ylmethyl)phenol;hydrochloride

Molecular Formula

C16H26ClN3O

Molecular Weight

311.8 g/mol

InChI

InChI=1S/C16H25N3O.ClH/c17-15-9-13(11-18-5-1-2-6-18)16(20)14(10-15)12-19-7-3-4-8-19;/h9-10,20H,1-8,11-12,17H2;1H

InChI Key

OKJGXEVZKFNUQO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=CC(=CC(=C2O)CN3CCCC3)N.Cl

Phenol, 4-amino-2,6-bis(1-pyrrolidinylmethyl)-, hydrochloride, with the CAS number 85236-52-8, is a compound characterized by its molecular formula C16H26ClN3OC_{16}H_{26}ClN_{3}O and a molecular weight of approximately 311.85 g/mol. This compound features a phenolic structure with two pyrrolidinylmethyl groups and an amino group at the para position. The presence of the hydrochloride indicates that it is in its salt form, which enhances its solubility in water and may influence its biological activity .

The chemical reactivity of Phenol, 4-amino-2,6-bis(1-pyrrolidinylmethyl)-, hydrochloride can be attributed to its functional groups. The amino group can participate in nucleophilic substitution reactions, while the hydroxyl group on the phenol can undergo electrophilic aromatic substitution. Additionally, the pyrrolidine rings may engage in various reactions typical of cyclic amines, such as acylation or alkylation.

Research indicates that Phenol, 4-amino-2,6-bis(1-pyrrolidinylmethyl)-, hydrochloride exhibits significant biological activity. It has been studied for its potential as an antipsychotic and antidepressant agent due to its ability to interact with neurotransmitter systems in the brain. The compound's structure suggests that it may influence serotonin and dopamine pathways, which are critical in mood regulation . Specific studies have shown promising results in animal models for treating conditions like schizophrenia and depression.

The synthesis of Phenol, 4-amino-2,6-bis(1-pyrrolidinylmethyl)-, hydrochloride typically involves several steps:

  • Formation of the Phenolic Compound: Starting from appropriate phenolic precursors, a nucleophilic substitution reaction can introduce the amino group.
  • Alkylation: The introduction of pyrrolidinylmethyl groups can be achieved through alkylation reactions using suitable alkyl halides or derivatives.
  • Hydrochloride Formation: The final step involves reacting the free base form of the compound with hydrochloric acid to yield the hydrochloride salt.

These methods may vary based on specific laboratory conditions and desired yields .

Phenol, 4-amino-2,6-bis(1-pyrrolidinylmethyl)-, hydrochloride has several applications in medicinal chemistry and pharmacology:

  • Pharmaceutical Development: It is being explored as a candidate for new medications targeting psychiatric disorders.
  • Research Tool: The compound serves as a valuable tool in neuropharmacological studies to understand neurotransmitter interactions.
  • Chemical Intermediates: It can be used as an intermediate in synthesizing other biologically active compounds.

Interaction studies involving Phenol, 4-amino-2,6-bis(1-pyrrolidinylmethyl)-, hydrochloride have focused on its binding affinity to various receptors. Notably, it has shown potential interactions with serotonin receptors (5-HT) and dopamine receptors (D2), which are crucial for its antidepressant and antipsychotic effects. These interactions suggest that the compound could modulate neurotransmitter activity effectively .

Several compounds share structural similarities with Phenol, 4-amino-2,6-bis(1-pyrrolidinylmethyl)-, hydrochloride. Here are some notable examples:

Compound NameCAS NumberKey Features
4-Amino-2-methylphenol123-30-8Contains an amino group but lacks pyrrolidinyl substituents; used in dyes and pharmaceuticals.
4-Amino-N,N-dimethylphenol99-97-8Similar amino substitution but different alkyl groups; used in hair dyes.
4-Amino-N-(pyrrolidin-1-yl)benzamide85236-51-7Contains a similar pyrrolidine structure but differs in functional groups; potential therapeutic applications.

Phenol, 4-amino-2,6-bis(1-pyrrolidinylmethyl)-, hydrochloride is unique due to its specific combination of functional groups that enhance its biological activity and potential therapeutic applications compared to these similar compounds .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

311.1764402 g/mol

Monoisotopic Mass

311.1764402 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-10

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